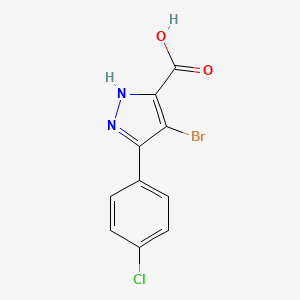

4-bromo-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid

Descripción

Chemical Classification and Heterocyclic Significance

4-Bromo-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid belongs to the pyrazole family, a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms. Its structure features a pyrazole core substituted with bromine at position 4, a 4-chlorophenyl group at position 3, and a carboxylic acid moiety at position 5 (Figure 1). These substituents impart unique electronic and steric properties, making the compound a versatile scaffold in medicinal and materials chemistry.

Heterocyclic compounds like pyrazoles are foundational in drug discovery, constituting ~60% of pharmaceuticals. The nitrogen-rich pyrazole ring enables hydrogen bonding and dipole interactions with biological targets, while halogen substituents (Br, Cl) enhance lipophilicity and metabolic stability. The carboxylic acid group further allows derivatization into esters, amides, or metal-coordinating complexes, broadening its applicability.

Table 1: Key Structural Features and Their Implications

Historical Development of Pyrazole-5-Carboxylic Acid Derivatives

The synthesis of pyrazole derivatives dates to Knorr’s 1883 condensation of β-diketones with hydrazines. Modern advancements include:

- Halogenation Techniques : Bromination at position 4 using N-bromosuccinimide (NBS) in acetic acid, achieving >80% yields.

- Cross-Coupling Reactions : Suzuki-Miyaura coupling to introduce aryl groups at position 3, as demonstrated in CN104844567A.

- Oxidation Methods : KMnO₄-mediated oxidation of methylpyrazoles to carboxylic acids, optimized for minimal side-product formation.

A pivotal innovation is the use of N-alkylhydrazinium salts for regioselective pyrazole formation, avoiding hazardous alkylating agents. For example, US Patent 6,297,386B1 discloses a method to synthesize 1-alkyl-pyrazole-5-carboxylates with >90% regiopurity. These developments enabled scalable production of this compound for industrial applications.

Position in Contemporary Chemical Research

This compound is a critical intermediate in synthesizing Chlorantraniliprole, a commercial insecticide targeting ryanodine receptors. Its structural motifs align with bioactive pyrazole derivatives showing:

- Anticancer Activity : Bromine and chlorophenyl groups enhance DNA intercalation, as seen in analogues inhibiting topoisomerase II (IC₅₀ = 2.1 μM).

- Enzyme Inhibition : The carboxylic acid moiety chelates metal ions in metalloenzymes, such as carbonic anhydrase (Kᵢ = 0.75 nM).

- Materials Science : Coordination polymers derived from its carboxylate form exhibit luminescent properties for OLEDs.

Figure 1: Synthetic Routes Highlighted in Patents

Ethyl 2,4-dioxopentanecarboxylate

→ Hydrazine cyclization → 3-Methyl-5-bromopyrazole

→ KMnO₄ oxidation → 5-Bromo-1H-pyrazole-3-carboxylic acid

→ Ullmann coupling → this compound

Current research focuses on optimizing its pharmacokinetic profile through prodrug strategies, such as esterification to improve oral bioavailability. Additionally, computational studies utilize its SMILES string (O=C(C1=CC(=NN1)C2=CC=C(Cl)C=C2)Br) for in silico docking against neurodegenerative disease targets.

Propiedades

IUPAC Name |

4-bromo-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrClN2O2/c11-7-8(13-14-9(7)10(15)16)5-1-3-6(12)4-2-5/h1-4H,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCKRBKPCSIBNOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=C2Br)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Hydrolysis of Pyrazole-5-carboxylic Acid Esters

- The starting material, typically a 3-bromo-1-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid ethyl ester , undergoes hydrolysis under basic conditions.

- Sodium hydroxide (NaOH) in aqueous ethanol or water is used to convert the ester to the free acid.

- The reaction is conducted at room temperature for approximately 2 hours, ensuring complete conversion.

- After hydrolysis, the mixture is acidified to precipitate the carboxylic acid product, which is then filtered and dried.

- Typical yields for this step are high, around 90-95%, with purity confirmed by HPLC analysis showing contents above 90%.

Halogenation (Bromination) of the Pyrazole Ring

- Bromination at the 4-position of the pyrazole ring is achieved by selective halogenation techniques.

- Bromine or brominating agents are introduced to the pyrazole intermediate under controlled temperature conditions (0–5 °C) to avoid over-halogenation.

- The reaction is monitored by chromatographic techniques to ensure regioselectivity and yield.

- The brominated pyrazole is isolated as a solid with yields typically above 90% and high purity.

Conversion to Acid Chloride and Subsequent Functionalization

- The carboxylic acid group can be converted to the corresponding acid chloride using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

- This step is performed under reflux conditions, often in solvents like dichloromethane or toluene.

- The acid chloride intermediate is highly reactive and can be used for further derivatization, such as amide formation.

- Notably, some methods avoid the use of acid-binding agents, improving environmental and economic profiles of the synthesis.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Purity (%) (HPLC) | Notes |

|---|---|---|---|---|---|---|

| Ester Hydrolysis | NaOH in EtOH/H2O | Room temp (25 °C) | 2 hours | 92-95 | 90-95 | Basic hydrolysis preferred for higher yield |

| Bromination | Bromine or brominating agent | 0–5 °C | 1-3 hours | 90-98 | >90 | Controlled temperature critical for regioselectivity |

| Acid Chloride Formation | Thionyl chloride or PCl5, reflux | Reflux (~80 °C) | 1-2 hours | 85-90 | >95 | No acid-binding agents needed in optimized methods |

Research Findings and Advances

- Recent patents describe environmentally friendly and cost-effective methods for preparing pyrazole carboxylic acids and their derivatives.

- Hydrolysis under basic conditions has been shown to be more efficient and yields higher purity products compared to acidic hydrolysis.

- The acid chloride formation step has been optimized to avoid the use of tertiary amines or methylsulfonyl chloride, reducing by-products and simplifying purification.

- Recycling of by-product hydrochloric acid has been implemented to enhance sustainability.

- The overall synthetic route has been refined to achieve total yields up to 70% for multi-step sequences, with high purity confirmed by gas chromatography and HPLC.

Análisis De Reacciones Químicas

Types of Reactions

4-Bromo-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of the compound.

Reduction: Reduced derivatives of the compound.

Substitution: Substituted derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of pyrazole compounds, including 4-bromo-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid, exhibit promising anticancer properties. For instance, studies have shown that similar pyrazole derivatives can inhibit specific kinases implicated in cancer progression, such as AKT2/PKBβ. These compounds have demonstrated selective cytotoxicity against cancer cells while sparing non-cancerous cells, making them attractive candidates for further development in cancer therapeutics .

Anti-inflammatory Properties

Pyrazole derivatives are also recognized for their anti-inflammatory effects. The compound has been studied for its ability to act as a bradykinin B1 receptor antagonist, which is relevant in treating inflammatory diseases. Such mechanisms suggest that this compound could be beneficial in managing conditions characterized by excessive inflammation .

Biochemical Research

Enzyme Inhibition Studies

The compound has been evaluated for its inhibitory effects on various enzymes, particularly carbonic anhydrases (CAs). In vitro studies have shown that pyrazole derivatives can effectively inhibit different isoforms of CAs, which play crucial roles in physiological processes such as respiration and acid-base balance. This inhibition is particularly relevant for developing treatments for conditions like glaucoma and epilepsy where CA activity is pivotal .

Kinase Inhibition

As mentioned previously, the ability of this compound to inhibit kinases has been explored. Its structural modifications can lead to enhanced selectivity and potency against specific kinases, which are often overactive in various cancers. This property positions the compound as a valuable tool in the design of targeted cancer therapies .

Material Science

Synthesis of Functional Materials

In addition to its biological applications, this compound serves as a precursor for synthesizing novel materials with specific functionalities. Its ability to form coordination complexes with metals opens avenues for developing materials with unique electronic or catalytic properties. The incorporation of this compound into polymer matrices has been investigated for creating advanced materials with tailored characteristics .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 4-bromo-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Antimicrobial Activity

- 4-Amino-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate derivatives exhibit potent antibacterial activity, attributed to the 4-chlorophenyl group’s hydrophobic interactions with microbial enzymes .

- Isostructural chloro/bromo thiazole hybrids (e.g., EP 4 252 848 A2) show enhanced activity against Gram-positive bacteria, with bromo derivatives displaying marginally higher efficacy due to increased electronegativity .

Enzyme Inhibition

- 1H-pyrazole-5-carboxylic acid derivatives demonstrate inhibitory effects against O-acetylserine sulphhydrylase (OASS), though their activity is lower than reference compounds.

Therapeutic Potential

- Sodium salts of pyrazole-5-carboxylic acids (e.g., ) are explored for improved bioavailability in drug formulations.

- Derivatives with trifluoromethyl groups (e.g., ) show promise in anticancer applications due to enhanced metabolic stability.

Physicochemical Properties

Actividad Biológica

4-Bromo-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, including anti-inflammatory, antimicrobial, and antifungal activities, supported by various studies and findings.

- Molecular Formula : C10H6BrClN2O2

- Molecular Weight : 301.52 g/mol

- CAS Number : 1238351-85-3

Anti-inflammatory Activity

The pyrazole nucleus has been recognized for its anti-inflammatory properties. Studies indicate that derivatives of pyrazole, including this compound, exhibit significant inhibition of pro-inflammatory cytokines.

- Mechanism of Action : These compounds primarily inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation.

- Research Findings :

- In a study by Abdellatif et al., several pyrazole derivatives demonstrated COX-2 inhibitory activity with IC50 values ranging from 0.02 to 0.04 μM, indicating strong anti-inflammatory potential .

- Another research highlighted that compounds derived from the pyrazole scaffold showed up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM compared to standard drugs like dexamethasone .

Antimicrobial Activity

The compound has shown promising results against various bacterial strains and fungi.

- Antibacterial Properties :

Antifungal Activity

The antifungal properties of this compound have also been explored.

- In Vitro Studies :

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-bromo-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid, and how are intermediates validated?

- Methodology : The compound is typically synthesized via cyclocondensation of substituted pyrazole precursors. For example, α,β-unsaturated ketones (e.g., derived from 4-chlorobenzaldehyde) are reacted with malononitrile or cyanoacetamide derivatives under reflux conditions. Intermediate validation employs TLC monitoring and spectroscopic techniques (e.g., IR for carbonyl groups at ~1700 cm⁻¹ and NMR for aromatic proton signals) .

- Key validation : X-ray diffraction (XRD) confirms the pyrazole ring geometry and substituent orientations (e.g., dihedral angles between aryl groups) .

Q. How is the compound characterized spectroscopically, and what are critical spectral markers?

- Methodology :

- IR spectroscopy : Carboxylic acid C=O stretching (~1680–1720 cm⁻¹) and N-H pyrazole vibrations (~3200 cm⁻¹) .

- NMR : Distinct signals for bromine/chlorine-substituted aromatic protons (δ 7.2–8.1 ppm) and pyrazole ring protons (δ 6.5–7.0 ppm). For example, the carboxylic proton is absent in D₂O-exchanged spectra due to deuteration .

- Mass spectrometry : Molecular ion peaks [M+H]⁺ at m/z 345 (C₁₀H₇BrClN₂O₂) .

Q. What purification strategies are recommended for this compound?

- Methodology : Use column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) or recrystallization from ethyl acetate/ethanol mixtures. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s reactivity or intermolecular interactions?

- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) optimize the molecular geometry and predict frontier molecular orbitals (HOMO-LUMO gaps). For example, DFT aligns with XRD data, showing a 74.91° dihedral angle between the chlorophenyl and pyrazole rings .

- Application : Solvent polarity effects on photophysical properties (e.g., emission spectra in DMSO vs. hexane) are modeled using polarizable continuum models (PCMs) .

Q. What strategies resolve crystallographic disorder in XRD studies of halogenated pyrazoles?

- Methodology : For disordered bromine/chlorine substituents, apply isotropic displacement parameter constraints and multi-component refinement (e.g., SHELX suite). Example: The title compound’s XRD refinement achieved R = 0.036 using 293 K data .

Q. How do structural modifications (e.g., substituent changes) affect biological activity?

- Methodology :

- Structure-Activity Relationship (SAR) : Replace the 4-chlorophenyl group with methoxy or trifluoromethyl groups and test antimicrobial activity via MIC assays. For instance, 3-trifluoromethyl analogs show enhanced carbonic anhydrase inhibition (IC₅₀ = 12 nM vs. 45 nM for parent compound) .

- Table : Bioactivity of derivatives:

| Substituent | Target Enzyme | IC₅₀ (nM) |

|---|---|---|

| 4-Cl | Carbonic Anhydrase II | 45 |

| 3-CF₃ | Carbonic Anhydrase II | 12 |

| 4-OCH₃ | HDAC | 210 |

Q. How to address contradictions in pharmacological data across studies?

- Methodology : Cross-validate using orthogonal assays (e.g., enzyme inhibition vs. cell viability). For example, discrepancies in cytotoxicity (e.g., inactive in MTT assays but active in caspase-3 activation) may arise from cell-line-specific uptake mechanisms. Use radiolabeled analogs ([¹⁴C]-tagged) to quantify cellular uptake .

Q. What are the environmental stability profiles of halogenated pyrazoles?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.